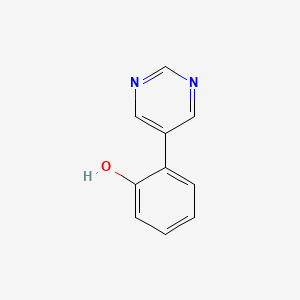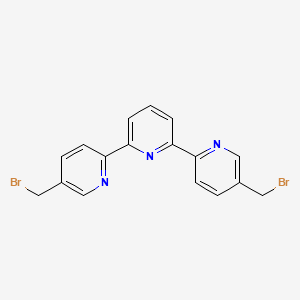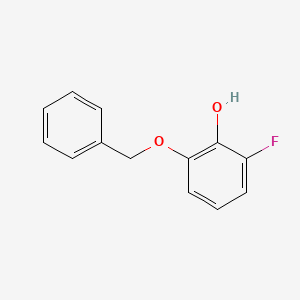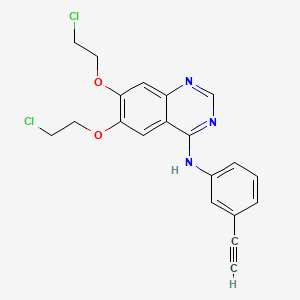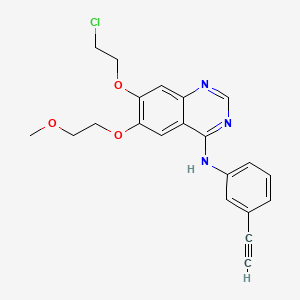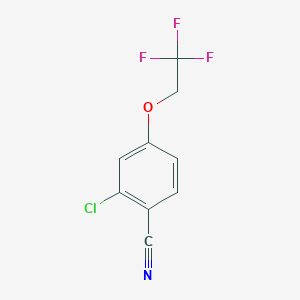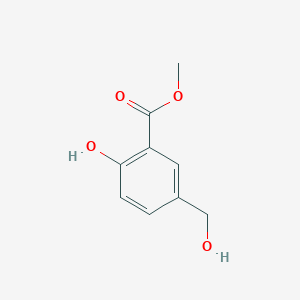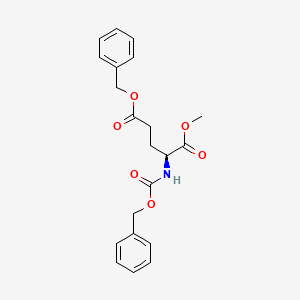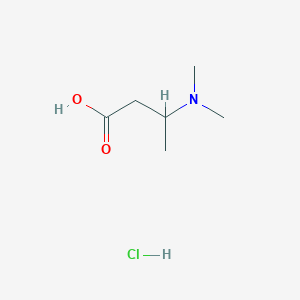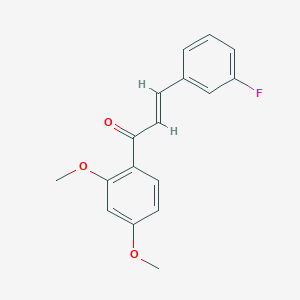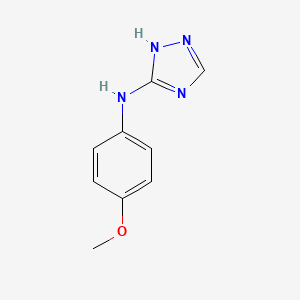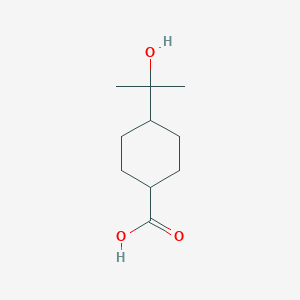
trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid
Overview
Description
trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid: is an organic compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol . It is a derivative of cyclohexanecarboxylic acid, characterized by the presence of a hydroxy group and a methyl group on the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid typically involves the hydrogenation of benzoic acid . The reaction conditions include the use of a palladium catalyst under a hydrogen atmosphere. The process can be optimized by controlling the temperature and pressure to achieve high yields.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrogenation reactors. The process is similar to the laboratory synthesis but scaled up to handle larger quantities of reactants and catalysts. The reaction is monitored to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: It can participate in substitution reactions where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities. It is used in research to understand its interactions with biological molecules and its effects on cellular processes .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development due to its unique chemical structure and reactivity .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and other high-value products .
Mechanism of Action
The mechanism of action of trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The hydroxy group and the carboxylic acid group allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Cyclohexanecarboxylic acid: A simpler analog without the hydroxy and methyl groups.
4-Methyl-1-cyclohexanecarboxylic acid: Similar structure but lacks the hydroxy group.
trans-4-Methyl-1-cyclohexanecarboxylic acid: Similar structure but with a different substitution pattern.
Uniqueness: trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid is unique due to the presence of both a hydroxy group and a methyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(2-hydroxypropan-2-yl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-10(2,13)8-5-3-7(4-6-8)9(11)12/h7-8,13H,3-6H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMLEZXKTFPIFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC(CC1)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


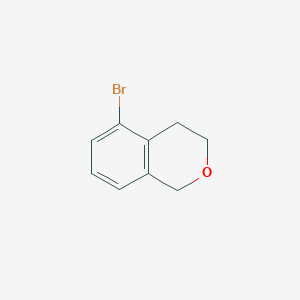
![4-[(tert-butylcarbamoyl)amino]benzoic acid](/img/structure/B3111529.png)
